Phenethyl 2-methylbutyrate, also known as Benzyl carbinyl ethyl methyl acetate, is a chemical compound with the formula C2H5CH(CH3)CO2CH2CH2C6H5 . It has a molecular weight of 206.28 .
The IUPAC Standard InChI for Phenethyl 2-methylbutyrate is InChI=1S/C13H18O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Phenethyl 2-methylbutyrate has a refractive index of n20/D 1.486 (lit.) and a density of 0.975 g/mL at 25 °C (lit.) .
Phenethyl 2-methylbutyrate can be derived from natural sources such as certain species of mint, including Mentha spicata and Mentha longifolia, where it has been identified as a component of their essential oils . Additionally, it can be synthesized through various chemical processes involving the reaction of phenethyl alcohol with 2-methylbutyric acid.
Phenethyl 2-methylbutyrate can be synthesized through several methods:
The enzymatic synthesis often employs lipases from various sources, which catalyze the transesterification process. For instance, studies have shown that using Candida antarctica lipase B can effectively promote the formation of phenethyl esters under controlled conditions .
The molecular structure of phenethyl 2-methylbutyrate features a phenyl group attached to an ethyl chain, which in turn is connected to a branched butanoate group. Its structure can be depicted as follows:
Phenethyl 2-methylbutyrate participates in various chemical reactions typical of esters:
The kinetics of these reactions can vary significantly based on temperature, pH, and the presence of catalysts. Enzymatic methods tend to provide higher specificity and lower energy requirements compared to traditional chemical approaches.
The mechanism of action for phenethyl 2-methylbutyrate primarily revolves around its role as a flavoring and fragrance agent. When utilized in formulations:
Research indicates that compounds like phenethyl 2-methylbutyrate can significantly influence consumer preferences in food products by enhancing sensory attributes .
Relevant data suggest that these properties make phenethyl 2-methylbutyrate suitable for various applications across industries .
Phenethyl 2-methylbutyrate finds extensive use in several fields:
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4